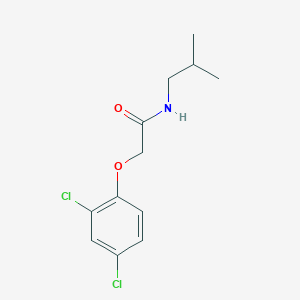

2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide

Beschreibung

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone substituted with a 2-methylpropyl (isobutyl) moiety. This compound belongs to a broader class of phenoxyacetamide herbicides and growth regulators, which are structurally related to auxin-mimicking agents like 2,4-dichlorophenoxyacetic acid (2,4-D) . Its synthesis typically involves condensation reactions between chloral hydrate and 2,4-dichlorophenoxyacetic acid amide derivatives under controlled conditions . The compound exhibits moderate lipophilicity (predicted logP ~4.5) and a molecular weight of ~310 g/mol, properties that influence its bioavailability and environmental persistence .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c1-8(2)6-15-12(16)7-17-11-4-3-9(13)5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNDJZDLNAWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with isobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,4-dichlorophenoxyacetic acid and isobutylamine.

Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acyl chloride intermediate.

Product Formation: The acyl chloride intermediate reacts with isobutylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide has several scientific research applications, including:

Chemistry: Used as a model compound in studies of herbicide action and environmental fate.

Biology: Investigated for its effects on plant growth and development.

Medicine: Explored for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the formulation of herbicidal products for agricultural use.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methylpropyl)acetamide involves its interaction with plant hormonal pathways. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the death of the target weeds. The molecular targets include auxin receptors and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenoxyacetamide Class

The compound shares structural homology with several synthetic auxin agonists and herbicides (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- However, the triazole group in WH7 reduces logP significantly, favoring solubility in aqueous systems .

- Enzyme Inhibition : Derivatives with thiourea or aromatic amide groups (e.g., compound 533 in ) exhibit superior COX-2 inhibition compared to 2,4-D, suggesting the acetamide backbone enhances target binding .

- Herbicidal Activity: The target compound’s herbicidal efficacy is likely intermediate between 2,4-D (fast-acting) and longer-chain derivatives like 4-(2,4-dichlorophenoxy)butyric acid, which exhibit prolonged soil persistence due to higher molecular weight .

Comparison with Chloroacetamide Herbicides

The compound differs from chloroacetamide herbicides (e.g., alachlor, pretilachlor) in its phenoxy group and substitution pattern:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide): Contains a methoxymethyl group and diethylphenyl substitution, conferring higher volatility and broader-spectrum weed control .

- Target Compound: The 2,4-dichlorophenoxy group may limit volatility and enhance selectivity toward dicot weeds, similar to 2,4-D .

Pharmacodynamic and Environmental Profiles

Biologische Aktivität

2-(2,4-Dichlorophenoxy)-N-(2-methylpropyl)acetamide is a compound widely studied for its biological activity, particularly in the context of herbicide action and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenoxyacetic acid derivatives and is characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. Its chemical formula is .

The primary mechanism of action involves mimicking natural plant hormones known as auxins. This leads to uncontrolled cell division and growth in susceptible plants, ultimately causing their death. The compound interacts with auxin receptors and associated signaling pathways, disrupting normal plant growth processes.

Herbicidal Effects

- Target Organisms : this compound has been shown to effectively control various broadleaf weeds.

- Application : Used in agricultural settings as a selective herbicide, it demonstrates significant efficacy against target species while minimizing impact on crops.

Potential Therapeutic Applications

Recent studies have explored the compound's potential beyond herbicides. Its bioactive properties suggest possible applications in medicine:

- Anti-inflammatory Activity : Molecular docking studies indicate that derivatives of this compound may inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The binding affinity of these derivatives surpasses that of traditional anti-inflammatory agents .

- Antimicrobial Properties : Investigations into its antimicrobial effects reveal promising activity against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study 1: Herbicide Efficacy

A field study conducted in Illinois assessed the effectiveness of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its utility as a selective herbicide .

Case Study 2: Molecular Docking for Anti-inflammatory Activity

In a laboratory setting, molecular docking studies were performed using AutoDock Vina to evaluate the interaction between synthesized derivatives of the compound and COX-2. The results showed that these derivatives formed stable complexes with COX-2, suggesting potential as new anti-inflammatory agents .

Table 1: Comparison of Biological Activities

| Activity Type | Efficacy Level | Notes |

|---|---|---|

| Herbicidal Activity | High | Effective against broadleaf weeds |

| Anti-inflammatory Potential | Moderate | Inhibits COX-2 with promising binding affinity |

| Antimicrobial Activity | Moderate | Active against certain bacterial strains |

Table 2: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| This compound | -6.7 | Hydrogen bonds with COX-2 |

| 2-(2,4-Dichlorophenoxy)acetic acid | -5.5 | Hydrogen bonds with COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.